![molecular formula C15H9F3N2O2 B2751276 2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one CAS No. 161716-16-1](/img/structure/B2751276.png)
2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a phthalazinone moiety. The unique chemical structure of this compound contributes to its diverse range of applications in various fields, including chemistry, biology, medicine, and industry.
Mecanismo De Acción
Target of Action
The primary target of 2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one is BRD4 , a protein that plays a crucial role in cancer therapy . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Mode of Action
The compound interacts with BRD4, inhibiting its activity. In a study, derivatives of this compound were synthesized to evaluate their inhibitory activities against BRD4 . One of the derivatives, DDT26, exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM .
Biochemical Pathways
The compound’s interaction with BRD4 affects various biochemical pathways. DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Result of Action
The molecular and cellular effects of the compound’s action include modulation of gene expression, induction of DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest . These effects contribute to the compound’s anti-cancer activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the compound . This change can affect the compound’s electrochemical properties and, potentially, its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one typically involves the reaction of 4-(trifluoromethoxy)aniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, reduced forms of the compound. Substitution reactions result in a variety of substituted derivatives with different functional groups replacing the trifluoromethoxy group .
Aplicaciones Científicas De Investigación
2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic synthesis reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential therapeutic applications, including its use in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)phenyl isocyanate: Another compound containing the trifluoromethoxy group, used as a synthetic intermediate in various chemical reactions.
4-(Trifluoromethyl)phenol: A related compound with similar structural features, used in different industrial applications.
Uniqueness
2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one stands out due to its unique combination of the trifluoromethoxy group and the phthalazinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its potential therapeutic applications further highlight its uniqueness compared to other similar compounds .
Propiedades
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)22-12-7-5-11(6-8-12)20-14(21)13-4-2-1-3-10(13)9-19-20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVODNBDRVSGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
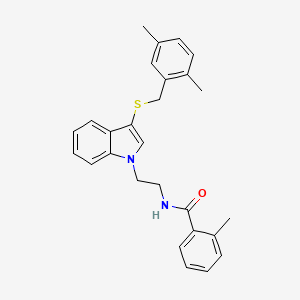
![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2751195.png)
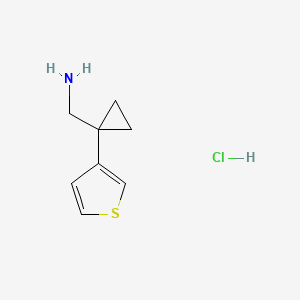
![methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2751198.png)
![Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2751200.png)
![3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide](/img/structure/B2751201.png)
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2751202.png)

![4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2751205.png)
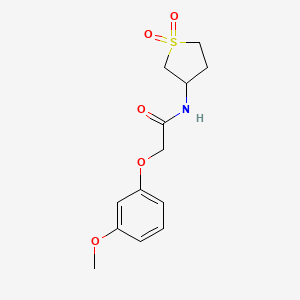
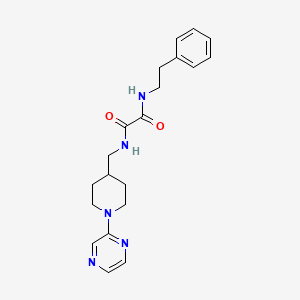
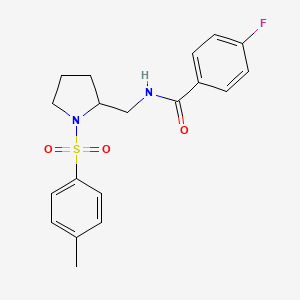
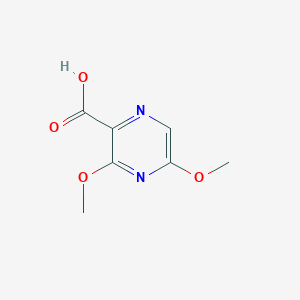
![N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2751216.png)
